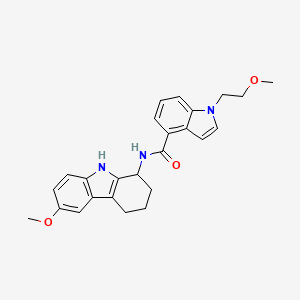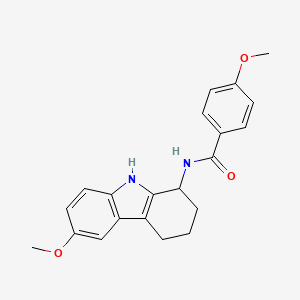![molecular formula C15H10BrN3OS B12158685 (2Z,5Z)-2-[(4-bromophenyl)imino]-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one](/img/structure/B12158685.png)
(2Z,5Z)-2-[(4-bromophenyl)imino]-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (2Z,5Z)-2-[(4-bromophenyl)imino]-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one is a heterocyclic organic molecule It features a thiazolidinone core, which is a five-membered ring containing sulfur and nitrogen atoms, substituted with a bromophenyl group and a pyridinylmethylidene group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,5Z)-2-[(4-bromophenyl)imino]-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one typically involves a multi-step process:
-
Formation of Thiazolidinone Core: : The initial step involves the reaction of a thioamide with an α-haloketone to form the thiazolidinone ring. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate under reflux conditions.
-
Introduction of the Bromophenyl Group: : The bromophenyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the thiazolidinone intermediate with 4-bromobenzyl chloride in the presence of a base like triethylamine.
-
Formation of the Pyridinylmethylidene Group: : The final step involves the condensation of the intermediate with pyridine-3-carbaldehyde. This reaction is typically carried out under acidic conditions to facilitate the formation of the imine bond.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.
-
Reduction: : Reduction reactions can target the imine bond, converting it to an amine. Common reducing agents include sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2Z,5Z)-2-[(4-bromophenyl)imino]-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structure suggests it could interact with biological targets, making it a candidate for drug discovery and development. Studies may focus on its antimicrobial, anticancer, or anti-inflammatory properties.
Medicine
In medicine, the compound’s potential therapeutic effects are of interest. Researchers investigate its ability to modulate biological pathways and its efficacy in treating diseases. Preclinical studies may explore its pharmacokinetics, toxicity, and therapeutic index.
Industry
In industry, This compound can be used in the development of new materials with specific properties. Its incorporation into polymers or other materials could enhance their performance in various applications, such as coatings, adhesives, or electronic devices.
Wirkmechanismus
The mechanism of action of (2Z,5Z)-2-[(4-bromophenyl)imino]-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one involves its interaction with molecular targets in biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and the biological context. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it could interfere with signaling pathways involved in cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2Z,5Z)-2-[(4-chlorophenyl)imino]-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one
- (2Z,5Z)-2-[(4-fluorophenyl)imino]-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one
- (2Z,5Z)-2-[(4-methylphenyl)imino]-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one
Uniqueness
The uniqueness of (2Z,5Z)-2-[(4-bromophenyl)imino]-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one lies in the presence of the bromophenyl group, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, affecting the compound’s interaction with biological targets and its overall pharmacokinetic properties. This makes it distinct from its analogs with different substituents, such as chlorine, fluorine, or methyl groups.
Eigenschaften
Molekularformel |
C15H10BrN3OS |
|---|---|
Molekulargewicht |
360.2 g/mol |
IUPAC-Name |
(5Z)-2-(4-bromophenyl)imino-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H10BrN3OS/c16-11-3-5-12(6-4-11)18-15-19-14(20)13(21-15)8-10-2-1-7-17-9-10/h1-9H,(H,18,19,20)/b13-8- |
InChI-Schlüssel |
QFEPAXZSKNRPNQ-JYRVWZFOSA-N |
Isomerische SMILES |
C1=CC(=CN=C1)/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)Br)S2 |
Kanonische SMILES |
C1=CC(=CN=C1)C=C2C(=O)NC(=NC3=CC=C(C=C3)Br)S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)-4-methyl-2-phenylthiazole-5-carboxamide](/img/structure/B12158603.png)
![6-(4-methoxyphenyl)-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}pyridazin-3(2H)-one](/img/structure/B12158620.png)
![2-({5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(Z)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B12158630.png)

![(2Z)-2-(1,3-benzoxazol-2-yl)-1-(4-methylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B12158641.png)
![2-{[4-(4-chlorophenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B12158649.png)
![N-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-2-[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide](/img/structure/B12158656.png)


![7-hydroxy-8-[(2-phenylmorpholin-4-yl)methyl]-4-propyl-2H-chromen-2-one](/img/structure/B12158681.png)
![2-(Imidazo[1,2-a]pyridin-2-ylmethyl)-1,3-benzothiazole](/img/structure/B12158682.png)
![N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]pyridine-3-carboxamide](/img/structure/B12158695.png)
![3-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B12158697.png)
![4-bromo-N-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl]benzamide](/img/structure/B12158709.png)
